(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine
Description
(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-chloro-2-fluorophenyl group and a methanamine (-CH2NH2) group at the 3-position. The 1,2,4-oxadiazole ring is a nitrogen-rich aromatic system known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry.
- Molecular formula: Likely C9H7ClF2N3O (based on substitution pattern and comparison with [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, C9H9ClFN3O ).
- Key structural features: The 4-chloro-2-fluorophenyl group introduces both electron-withdrawing (Cl, F) and steric effects, influencing electronic distribution and binding interactions.
Properties
Molecular Formula |
C9H7ClFN3O |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H7ClFN3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)14-15-9/h1-3H,4,12H2 |
InChI Key |
NLAAQJOBFHNDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Intermediates
The formation of the 1,2,4-oxadiazole ring system is frequently achieved via cyclization reactions involving hydrazides or semicarbazides. A prominent method involves the reaction of 4-chloro-2-fluorobenzaldehyde-derived intermediates with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization with chloracetyl chloride. For example, in a patented route, 4-trifluoromethyl methyl phenyl ether anisole undergoes aldehyde glycosylation with N,N-bis-N-methylformamide (NMF) to yield an aldehyde intermediate, which is subsequently treated with hydroxylamine hydrochloride to form an oxime . Elimination with POCl₃ generates a nitrile derivative, which undergoes addition with hydroxylamine hydrochloride to produce a diamide intermediate. Cyclization with chloracetyl chloride in dichloromethane and triethylamine forms the 1,2,4-oxadiazole core, with final substitution using ethylamine hydrochloride to introduce the methanamine moiety . This six-step process achieves moderate yields (60–70%), with steric hindrance from ortho-substituents reducing efficiency .
Photoredox-Catalyzed Cyclization
Recent advances in photoredox catalysis enable efficient synthesis of 1,2,4-oxadiazoles from aldehydes and amidoximes. In a method reported by ACS Omega, benzaldehyde derivatives bearing electron-withdrawing groups (e.g., 4-chloro-2-fluorophenyl) react with amidoximes under blue LED irradiation in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst. The reaction proceeds via single-electron transfer (SET), generating acyl radicals that cyclize to form the oxadiazole ring . This one-pot protocol achieves yields of 48–89%, with halogenated substrates (Cl, F) showing superior reactivity (80–84%) compared to sterically hindered ortho-substituted analogs (50–72%) . The method offers advantages in functional group tolerance and avoids harsh reagents, though scalability remains a challenge due to photochemical equipment requirements.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of 1,2,4-oxadiazoles by enhancing reaction kinetics. A protocol from the Indian Journal of Pharmaceutical Education and Research describes the condensation of 4-chloro-2-fluorophenylacetic acid hydrazide with cyanogen bromide in dimethylformamide (DMF) under microwave conditions (60% power, 15 minutes) . The reaction forms a 2-amino-1,3,4-oxadiazole intermediate, which is subsequently methylated using iodomethane and potassium carbonate to introduce the methanamine group. This method achieves yields of 60–80% and reduces reaction times from hours to minutes, though purification remains labor-intensive due to byproduct formation .
Substitution Reactions on Preformed Oxadiazole Cores
An alternative approach involves functionalizing preassembled 1,2,4-oxadiazole scaffolds. For instance, 5-(chloromethyl)-3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole—synthesized via cyclization of N′-hydroxy-4-chloro-2-fluorobenzimidamide with chloracetyl chloride—undergoes nucleophilic substitution with ammonia or ethylamine in DMF at 100°C . The reaction proceeds via an SN2 mechanism, with potassium carbonate as a base, yielding the target methanamine derivative in 65–75% yield. Steric effects from the 2-fluorine substituent slightly hinder substitution efficiency, necessitating extended reaction times (3–5 hours) .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the four methods:
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide Cyclization | POCl₃, hydroxylamine, chloracetyl chloride | Reflux, 4–6 hours | 60–70% | Scalable, uses inexpensive reagents | Multi-step, moderate yields |
| Photoredox Catalysis | [Ir] catalyst, blue LED | RT, 12–24 hours | 48–89% | Mild conditions, high functional tolerance | Requires specialized equipment |
| Microwave-Assisted | Cyanogen bromide, DMF | Microwave, 15 minutes | 60–80% | Rapid, energy-efficient | Purification challenges |
| Nucleophilic Substitution | Ammonia, K₂CO₃ | 100°C, 3–5 hours | 65–75% | Simple, single-step | Sensitivity to steric hindrance |
Mechanistic Insights and Optimization Strategies
The cyclization of hydrazide intermediates proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring . In photoredox methods, the photocatalyst oxidizes the amidoxime to a nitroxide radical, which undergoes coupling with the aldehyde-derived acyl radical to form the heterocycle . Microwave irradiation enhances dipole polarization in DMF, accelerating the cyclocondensation of hydrazides with carbonyl compounds .
Optimization strategies include:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
-
Catalyst Loading : Increasing Ir catalyst concentration from 1 mol% to 2 mol% boosts photoredox yields by 15% .
-
Temperature Control : Maintaining 100°C during substitution reactions minimizes byproduct formation .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their implications:
Substituent Impact Analysis:
- 2-Fluorophenyl (): Fluorine’s small size and strong electronegativity favor π-π stacking and dipole interactions in biological targets.
- Methyl Substitution (): The 5-methyl group on the oxadiazole ring increases steric bulk, which may alter binding kinetics or metabolic pathways.
Biological Activity
The compound (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine has gained attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , which is known for its stability and versatility in biological applications. The presence of the 4-chloro-2-fluorophenyl group enhances its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride |
| Molecular Formula | C9H8ClFN3O |
| CAS Number | 1795488-66-2 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the 1,2,4-Oxadiazole Ring : This is achieved by cyclizing 4-chloro-2-fluorobenzohydrazide with a suitable nitrile under acidic conditions.
- Introduction of Methanamine Group : The resulting intermediate undergoes further reactions to introduce the methanamine functionality.
- Conversion to Hydrochloride Salt : The final product is often converted to its hydrochloride salt for enhanced solubility and stability.
Anticancer Properties
Research indicates that compounds derived from the 1,2,4-oxadiazole framework , including (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine, exhibit significant anticancer activity. In vitro studies have shown:
- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM-C7 (T acute lymphoblastic leukemia)
For instance, one study reported that derivatives of this compound had IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity.
The mechanism through which this compound exerts its biological effects includes:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through pathways involving increased p53 expression and caspase activation.
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes linked to cancer progression, such as carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors.
Study on Antiproliferative Activity
A significant study published in MDPI highlighted the antiproliferative properties of oxadiazole derivatives. The findings included:
- Higher Efficacy Compared to Reference Compounds : Certain derivatives exhibited greater efficacy than doxorubicin against leukemia cell lines.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.65 |
| Oxadiazole Derivative B | U-937 | 1.25 |
| Doxorubicin | MCF-7 | 1.50 |
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound in animal models. These studies suggest that treatment with oxadiazole derivatives can significantly reduce tumor size and improve survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization of precursors like amidoximes with activated carboxylic acid derivatives (e.g., 4-chloro-2-fluorobenzoyl chloride). Critical steps include:
- Amidoxime formation : Reaction of nitriles with hydroxylamine .
- Oxadiazole cyclization : Using carbodiimides or other coupling agents under anhydrous conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
- Challenges : Byproduct formation due to incomplete cyclization; monitor via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
- Recommended Methods :
- NMR spectroscopy : H and C NMR to confirm the oxadiazole ring, fluorophenyl substituents, and methanamine group. For example, the NH proton resonates at δ ~2.8 ppm (triplet, J = 5 Hz) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 256.05 for CHClFNO) .
- X-ray crystallography : For absolute configuration determination (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the 4-chloro-2-fluorophenyl substituent influence biological activity compared to analogs with other halogenated aryl groups?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The 4-chloro-2-fluoro substitution enhances logP compared to non-halogenated analogs, improving membrane permeability .
- Electron-withdrawing effects : Fluorine and chlorine increase oxadiazole ring stability and modulate hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors) .
- Comparative data : Analogs like [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine show reduced antimicrobial activity (~IC 25 µM vs. 18 µM for the chloro-fluoro derivative) .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). The oxadiazole ring often engages in π-π stacking with aromatic residues .
- QSAR modeling : Train models on halogenated oxadiazole datasets to correlate substituent position/type with inhibitory potency .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Q. How can contradictory data on its anti-inflammatory activity be resolved?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in COX-2 inhibition assays) may arise from:
- Assay conditions : Variability in pH, solvent (DMSO concentration), or enzyme source .
- Metabolic stability : Check for degradation products via LC-MS after 24-hour incubation in plasma .
- Orthogonal assays : Validate using ELISA (protein-level) and qPCR (gene-expression-level) approaches .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Protocol :
- MIC determination : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; include positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment .
- Resistance profiling : Serial passaging in sub-MIC concentrations to assess resistance development .
Q. How can crystallographic data resolve ambiguities in its tautomeric forms?
- Strategy :
- Crystal structure analysis : Compare bond lengths (C-N vs. N-O) in the oxadiazole ring to identify dominant tautomers .
- DFT calculations : Optimize tautomer geometries at the B3LYP/6-31G* level; compare experimental vs. theoretical IR spectra .
Comparative Studies
Q. How does this compound compare to 1,2,4-oxadiazole derivatives with trifluoromethyl or methyl groups?
- Key Differences :
| Substituent | LogP | Antimicrobial IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Cl-2-F | 2.1 | 18 | 0.5 (PBS) |
| CF | 2.8 | 35 | 0.2 (PBS) |
| CH | 1.6 | 45 | 1.0 (PBS) |
- Source : Experimental data from fluorophenyl and trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
